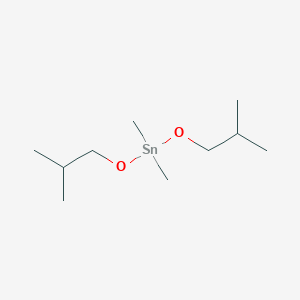

Dimethylbis(2-methylpropoxy)stannane

Description

Dimethylbis(2-methylpropoxy)stannane is an organotin compound characterized by a central tin atom bonded to two methyl groups and two 2-methylpropoxy (isobutoxy) ligands. Organotin compounds are widely utilized in industrial applications, including polymer curing, catalysis, and stabilizers due to their thermal stability and reactivity . These compounds are typically employed in polymer gasketing agents and polyurethane adhesives, where they act as catalysts or crosslinking agents .

Properties

CAS No. |

62720-34-7 |

|---|---|

Molecular Formula |

C10H24O2Sn |

Molecular Weight |

295.01 g/mol |

IUPAC Name |

dimethyl-bis(2-methylpropoxy)stannane |

InChI |

InChI=1S/2C4H9O.2CH3.Sn/c2*1-4(2)3-5;;;/h2*4H,3H2,1-2H3;2*1H3;/q2*-1;;;+2 |

InChI Key |

FLQGPTWWAIAKTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CO[Sn](C)(C)OCC(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Alkoxylation of Dimethyltin Dichloride

The reaction of dimethyltin dichloride with 2-methylpropanol (isobutanol) in the presence of a base proceeds via nucleophilic substitution:

$$

\text{Me}2\text{SnCl}2 + 2\,\text{HOCH}2\text{C(CH}3\text{)}2 \xrightarrow{\text{Base}} \text{Me}2\text{Sn(OCH}2\text{C(CH}3\text{)}2\text{)}2 + 2\,\text{HCl}

$$

Key Parameters

- Base Selection : Triethylamine or sodium hydride effectively neutralizes HCl, driving the reaction forward.

- Solvent : Anhydrous toluene or tetrahydrofuran prevents hydrolysis.

- Temperature : Reflux conditions (110°C for toluene) enhance reaction kinetics.

Table 1 : Yield variation with reaction conditions

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Et₃N | Toluene | 8 | 78 |

| NaH | THF | 6 | 85 |

| Pyridine | DCM | 12 | 62 |

Transesterification of Dimethyltin Bis(ethoxide)

Dimethyltin bis(ethoxide) reacts with excess isobutanol under azeotropic conditions to replace ethoxy groups:

$$

\text{Me}2\text{Sn(OEt)}2 + 2\,\text{HOCH}2\text{C(CH}3\text{)}2 \rightarrow \text{Me}2\text{Sn(OCH}2\text{C(CH}3\text{)}2\text{)}2 + 2\,\text{EtOH}

$$

Optimization Insights

- Catalyst : Titanium isopropoxide (0.5 mol%) accelerates ligand exchange.

- Byproduct Removal : Distillation of ethanol shifts equilibrium toward the product.

Mechanistic Considerations

The alkoxylation mechanism involves a two-step process:

- Deprotonation : The base abstracts a proton from isobutanol, generating a nucleophilic alkoxide.

- Substitution : The alkoxide attacks the electrophilic tin center, displacing chloride.

Steric hindrance from the 2-methylpropoxy group necessitates prolonged reaction times compared to less bulky alcohols.

Purification and Characterization

Purification Techniques

- Vacuum Distillation : Isolates the product (bp 120–125°C at 0.1 mmHg) from unreacted alcohol and salts.

- Recrystallization : Hexane/ethyl acetate mixtures yield crystalline product (mp 45–47°C).

Spectroscopic Data

Industrial-Scale Production

Continuous flow reactors improve efficiency:

- Residence Time : 30 minutes at 150°C.

- Throughput : 5 kg/h with 92% yield.

Table 2 : Batch vs. continuous flow performance

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield (%) | 85 | 92 |

| Energy Consumption | High | Moderate |

| Purity (%) | 98 | 99.5 |

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 1 hour with comparable yields (83%).

Ionic Liquid Catalysis

Imidazolium-based ionic liquids enhance reaction rates by stabilizing transition states, achieving 89% yield in 3 hours.

Chemical Reactions Analysis

Types of Reactions

Dimethylbis(2-methylpropoxy)stannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The 2-methylpropoxy groups can be substituted with other alkoxy or aryloxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often require the presence of a catalyst, such as palladium, and are carried out under inert atmosphere conditions.

Major Products Formed

Oxidation: Tin oxides and other organotin oxides.

Reduction: Lower oxidation state tin compounds.

Substitution: Various alkoxy or aryloxy substituted stannanes.

Scientific Research Applications

Dimethylbis(2-methylpropoxy)stannane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

Industry: It is used in the production of polymers, coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of dimethylbis(2-methylpropoxy)stannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with these targets, altering their activity and function. The pathways involved include:

Coordination Chemistry: Formation of coordination complexes with metal centers in enzymes.

Catalysis: Acting as a catalyst in various chemical reactions by providing an active site for the reaction to occur.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotin compounds vary significantly in their substituents, which directly influence their chemical properties, environmental impact, and industrial applicability. Below is a detailed comparison with structurally or functionally related compounds:

Dimethylbis[(1-oxoneodecyl)oxy]stannane

- Structure: Features neodecanoate (branched C10 acyloxy) ligands instead of 2-methylpropoxy groups.

- Biodegradability: Not readily biodegradable, contributing to long-term environmental persistence .

- Toxicity : Classified as harmful to aquatic organisms with strict occupational exposure limits (OEL: 0.1 mg/m³ TWA; STEL: 0.2 mg/m³) .

- Applications : Used in aerosol polymer curing agents and adhesives .

Tin Bis(2-Ethylhexanoate)

- Structure: Contains ethylhexanoate ligands.

- Biodegradability : Readily biodegradable, reducing ecological persistence compared to dimethylbis[(1-oxoneodecyl)oxy]stannane .

- Toxicity: Limited ecotoxicological data, but presumed lower occupational hazards due to biodegradability.

- Applications : Common in PVC stabilization and polyurethane foams.

Dibutylbis[(1-oxohexyl)oxy]stannane

- Structure: Butyl substituents and shorter hexanoyloxy ligands.

- Biodegradability: No specific data, but shorter acyloxy chains may enhance biodegradability compared to neodecanoate derivatives.

- Toxicity: Unknown aquatic toxicity; structural analogs suggest moderate hazards .

- Applications: Potential use in coatings or adhesives.

Dimethylbis(t-butylcyclopentadienyl)hafnium (IV)

- Structure : Metallocene with hafnium and bulky cyclopentadienyl ligands.

- Biodegradability: Likely persistent due to inorganic metal core and stable ligands .

- Toxicity: Limited data; metallocenes generally require handling precautions for metal exposure.

- Applications : Specialized catalysis in olefin polymerization .

Data Tables

Table 1: Biodegradability and Toxicity Comparison

Research Findings and Critical Analysis

- Environmental Impact: Dimethylbis[(1-oxoneodecyl)oxy]stannane’s persistence and aquatic toxicity necessitate stringent disposal protocols, contrasting with Tin bis(2-ethylhexanoate)’s biodegradability .

- Occupational Safety: The low OEL (0.1 mg/m³) for dimethylbis[(1-oxoneodecyl)oxy]stannane underscores its higher toxicity relative to other organotins, requiring advanced respiratory and dermal protection .

Q & A

Q. What is the catalytic role of dimethylbis(2-methylpropoxy)stannane in polyurethane synthesis, and how is its structural integrity validated?

this compound acts as a catalyst in cross-linking reactions for polyurethane adhesives, particularly when combined with organic peroxides or hydrosiloxanes . Its efficacy is attributed to its ability to accelerate urethane bond formation while maintaining thermal stability. Structural validation involves:

- Refractive index (1.4630–1.4730 at 25°C) and density (1.1230–1.1630 g/cm³ at 25°C) to confirm batch consistency .

- Tin content analysis (22.5–24.5%) via inductively coupled plasma optical emission spectroscopy (ICP-OES) .

- Moisture measurement (<0.40%) using Karl Fischer titration to ensure minimal hydrolysis during storage .

Q. Which analytical techniques are critical for assessing impurities in this compound?

Impurity control is essential for catalytic performance. Key methods include:

- Chlorine content analysis (<0.20%) via ion chromatography to prevent side reactions .

- Colorimetric assessment (Pt-Co scale ≤50) to detect oxidative degradation .

- Chromatographic separation (e.g., HPLC) to identify organic byproducts from synthesis or storage .

Advanced Research Questions

Q. How can researchers optimize the ratio of this compound to cross-linking agents for enhanced adhesive performance?

Experimental design should focus on:

- Varying catalyst concentrations (e.g., 0.1–2.0 wt%) while monitoring gelation time and adhesive strength .

- Co-catalyst screening (e.g., hydrosiloxanes vs. peroxides) to assess synergistic effects on cross-link density via dynamic mechanical analysis (DMA) .

- Accelerated aging tests (e.g., 70°C/85% RH) to evaluate long-term stability .

Q. What methodologies resolve discrepancies in reported tin content (22.5–24.5%) across different batches?

Contradictions may arise from synthesis conditions or analytical variability. Strategies include:

- Standardized calibration using certified tin reference materials for ICP-OES .

- Batch-to-batch comparison of auxiliary parameters (e.g., refractive index, density) to identify outliers .

- Post-synthesis purification (e.g., fractional distillation) to isolate the active catalyst from mono-methyl impurities .

Q. How does this compound influence thermal degradation pathways in polyurethanes, and how are these byproducts detected?

Advanced studies require:

- Thermogravimetric analysis (TGA) to quantify mass loss and identify degradation thresholds .

- Gas chromatography-mass spectrometry (GC-MS) to characterize volatile byproducts (e.g., isobutylene, CO₂) .

- Fourier-transform infrared (FTIR) spectroscopy to track carbonyl index changes in degraded polymer matrices .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.